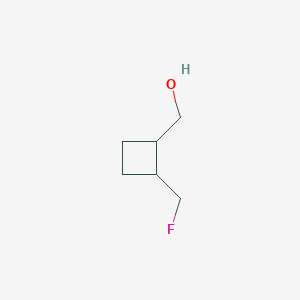
(2-(Fluoromethyl)cyclobutyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Fluoromethyl)cyclobutyl)methanol: is a chemical compound with the molecular formula C6H11FO. It is a cyclobutyl derivative where a fluoromethyl group is attached to the second carbon of the cyclobutane ring, and a methanol group is attached to the first carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Fluoromethyl)cyclobutyl)methanol typically involves the fluoromethylation of cyclobutylmethanol. One common method is the reaction of cyclobutylmethanol with a fluoromethylating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluoromethylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: (2-(Fluoromethyl)cyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: The fluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), Potassium cyanide (KCN)
Major Products Formed:
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols or hydrocarbons
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
(2-(Fluoromethyl)cyclobutyl)methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (2-(Fluoromethyl)cyclobutyl)methanol involves its interaction with specific molecular targets and pathways. The fluoromethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. The cyclobutyl ring provides structural rigidity, enhancing the compound’s stability and specificity in biochemical reactions .
Comparison with Similar Compounds
Cyclobutylmethanol: Lacks the fluoromethyl group, resulting in different chemical reactivity and biological activity.
(2-(Chloromethyl)cyclobutyl)methanol: Similar structure but with a chloromethyl group instead of a fluoromethyl group, leading to different chemical properties and reactivity.
(2-(Bromomethyl)cyclobutyl)methanol:
Uniqueness: (2-(Fluoromethyl)cyclobutyl)methanol is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. The fluorine atom’s high electronegativity and small size influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C6H11FO |
|---|---|
Molecular Weight |
118.15 g/mol |
IUPAC Name |
[2-(fluoromethyl)cyclobutyl]methanol |
InChI |
InChI=1S/C6H11FO/c7-3-5-1-2-6(5)4-8/h5-6,8H,1-4H2 |
InChI Key |
ZBYOLQGMDNFFIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1CO)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















